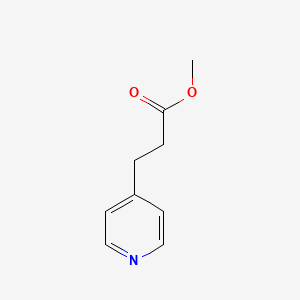

Methyl 3-(4-pyridyl)propanoate

概要

説明

Methyl 3-(4-pyridyl)propanoate is an organic compound with the molecular formula C9H11NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in organic synthesis and has various applications in scientific research.

準備方法

Synthetic Routes and Reaction Conditions: Methyl 3-(4-pyridyl)propanoate can be synthesized through the reaction of 4-pyridinecarboxaldehyde with trimethyl phosphonoacetate in the presence of sodium hydride in ethylene glycol dimethyl ether. The resulting product is then subjected to catalytic hydrogenation using 10% palladium on carbon under a hydrogen atmosphere .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

化学反応の分析

Types of Reactions: Methyl 3-(4-pyridyl)propanoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: Produces carboxylic acids.

Reduction: Produces alcohols or amines.

Substitution: Produces various substituted pyridine derivatives.

科学的研究の応用

Organic Synthesis

Methyl 3-(4-pyridyl)propanoate serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions makes it a valuable reagent in organic chemistry.

Biological Studies

The compound has been investigated for its potential biological activities, particularly its interactions with biomolecules. Research indicates that it may exhibit anti-inflammatory and antimicrobial properties, making it of interest in pharmacological studies.

Pharmaceutical Development

This compound is being explored for its therapeutic potential in treating various medical conditions. Its derivatives may play a role in developing drugs targeting neurological disorders and other diseases.

Agrochemical Applications

In the agrochemical industry, this compound is utilized to enhance the efficacy of pesticides and herbicides, contributing to improved crop yields. Its structural features allow it to interact effectively with biological systems involved in plant growth and protection.

Case Study 1: Antimicrobial Activity

A study examined the antimicrobial effects of this compound against various bacterial strains. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

Table 1: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

Case Study 2: Anti-inflammatory Effects

In vitro studies assessed the anti-inflammatory properties of this compound. The compound was found to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential utility in treating inflammatory diseases.

作用機序

The mechanism of action of Methyl 3-(4-pyridyl)propanoate involves its interaction with various molecular targets. It can bind to enzymes and receptors, modulating their activity. The pyridine ring plays a crucial role in its binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological targets.

類似化合物との比較

- Methyl 3-(3-pyridyl)propanoate

- Methyl 3-(2-pyridyl)propanoate

- Ethyl 3-(4-pyridyl)propanoate

Comparison: Methyl 3-(4-pyridyl)propanoate is unique due to the position of the pyridine ring, which influences its reactivity and binding properties. Compared to its isomers, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for specific applications in research and industry.

生物活性

Methyl 3-(4-pyridyl)propanoate is a compound with significant potential in medicinal chemistry, particularly due to its structural features that suggest various biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 191.23 g/mol

The compound features a pyridine ring, which is known for its role in various biological interactions, making it a subject of interest in drug design.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound have demonstrated antimicrobial properties. For example, derivatives have been shown to exhibit activity against both Gram-positive and Gram-negative bacteria. A study highlighted that certain pyridine derivatives selectively inhibited Chlamydia species, suggesting that this compound may also possess similar properties .

Anti-inflammatory Effects

Preliminary investigations into related compounds suggest potential anti-inflammatory activities. The presence of the pyridine moiety is often associated with the modulation of inflammatory pathways, which could be applicable to this compound. Further studies are needed to elucidate these effects specifically for this compound .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for predicting the biological activity of this compound. The following table summarizes findings from related compounds:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| Methyl 2-Acetyl-3-(4-pyridyl)propanoate | Antimicrobial | Contains an acetyl group |

| Methyl 3-amino-3-(pyridin-4-yl)propanoate | Potential anticancer | Amino group enhances biological activity |

| Ethyl 2-acetyl-3-(pyridin-4-yl)propanoate | Moderate antimicrobial | Ethyl substitution affects solubility |

These comparisons indicate that modifications in the chemical structure can significantly influence the biological activity of pyridine-based compounds.

Case Studies and Applications

- Antibacterial Activity : A case study involving a series of pyridine derivatives showed varying degrees of effectiveness against Staphylococcus aureus and Escherichia coli. The most active derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, indicating strong antibacterial potential .

- Anti-inflammatory Studies : Another study evaluated the anti-inflammatory properties of related compounds in an acute lung injury model. Results indicated significant reductions in inflammatory markers, suggesting that similar mechanisms could be explored for this compound .

特性

IUPAC Name |

methyl 3-pyridin-4-ylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-12-9(11)3-2-8-4-6-10-7-5-8/h4-7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAIXBISQDJNKFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CC=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。